molecular formula C15H24BN3O3 B13906877 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-YL)-1,4-oxazepane CAS No. 1015242-04-2

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-YL)-1,4-oxazepane

Cat. No.: B13906877
CAS No.: 1015242-04-2
M. Wt: 305.18 g/mol
InChI Key: IPAFYIFNUIJQNH-UHFFFAOYSA-N
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Description

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-YL)-1,4-oxazepane is a complex organic compound that features a pyrimidine ring substituted with a dioxaborolane group and an oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-YL)-1,4-oxazepane typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amidine derivative.

    Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with a boronic acid derivative.

    Formation of the Oxazepane Ring: The oxazepane ring is formed through a cyclization reaction, typically involving the reaction of an amino alcohol with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-YL)-1,4-oxazepane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially converting ketones to alcohols or reducing double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-YL)-1,4-oxazepane has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis:

    Materials Science: The compound can be used in the development of novel materials with unique properties, such as boron-containing polymers or advanced composites.

Mechanism of Action

The mechanism of action of 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-YL)-1,4-oxazepane involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This interaction can modulate various biochemical pathways, making the compound useful in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine: This compound features a similar pyrimidine ring with a dioxaborolane group but lacks the oxazepane ring.

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a pyridine ring instead of a pyrimidine ring and includes a fluorine substituent.

Uniqueness

The presence of both the dioxaborolane group and the oxazepane ring in 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-YL)-1,4-oxazepane makes it unique compared to similar compounds

Properties

CAS No.

1015242-04-2

Molecular Formula

C15H24BN3O3

Molecular Weight

305.18 g/mol

IUPAC Name

4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]-1,4-oxazepane

InChI

InChI=1S/C15H24BN3O3/c1-14(2)15(3,4)22-16(21-14)12-10-17-13(18-11-12)19-6-5-8-20-9-7-19/h10-11H,5-9H2,1-4H3

InChI Key

IPAFYIFNUIJQNH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCCOCC3

Origin of Product

United States

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